molecular formula C19H34O5Si B131554 (3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 65025-95-8

(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B131554
CAS RN: 65025-95-8
M. Wt: 370.6 g/mol
InChI Key: JJMNYDDYIZNLIX-GRDYTRHSSA-N
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Description

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Synthesis Analysis

No specific information on the synthesis of this compound was found.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

No specific physical and chemical properties for this compound were found.


Scientific Research Applications

Asymmetric Synthesis

A key application of this compound is in the field of asymmetric synthesis. Research has demonstrated its utility in synthesizing complex molecular structures with high stereo- and enantioselectivity. For instance, its use in the non-iterative asymmetric synthesis of C15 polyketide spiroketals highlights its importance in producing compounds with specific spatial arrangements, crucial in pharmaceuticals and fine chemicals (Meilert, Pettit, & Vogel, 2004).

Biocatalysis in Statin Synthesis

Another significant application is in the synthesis of statin side chains, an essential component in cholesterol-lowering drugs. The compound has been used as a key intermediate in a chemoselective biocatalytic procedure for statin synthesis, demonstrating its relevance in the development of critical pharmaceutical agents (Troiani, Cluzeau, & Časar, 2011).

Synthesis of Spiroketal and Carbasugar Analogues

Research has also explored its role in synthesizing anellated carbasugars and spiroketal structures. These compounds are valuable in developing novel therapeutics and understanding biological processes. The ability to create complex structures like pyrazoloanellated carbasugars and tricyclic spiroketals from this compound underscores its versatility in organic synthesis (Herrera et al., 2003).

Prostaglandin Synthesis

This compound has been used as a building block in synthetic approaches to prostaglandins, which are important in pharmaceutical research for their role in inflammation and as potential therapeutic agents (Gimazetdinov, Al’mukhametov, & Miftakhov, 2019).

Synthesis of C-Glycosides

It has also been involved in the total synthesis of analogs of C-glycosides of neuraminic acid, highlighting its role in synthesizing complex glycoconjugates, which are important in biological systems and therapeutic agents (Carrel & Vogel, 2000).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.


Future Directions

No specific future directions or applications for this compound were found.


properties

IUPAC Name

(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5Si/c1-19(2,3)25(4,5)22-12-14-13-10-17(20)23-15(13)11-16(14)24-18-8-6-7-9-21-18/h13-16,18H,6-12H2,1-5H3/t13-,14-,15+,16-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMNYDDYIZNLIX-GRDYTRHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517568
Record name (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

CAS RN

65025-95-8
Record name (3aR,4S,5R,6aS)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 3
Reactant of Route 3
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 4
Reactant of Route 4
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 5
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
Reactant of Route 6
(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

Citations

For This Compound
1
Citations
허세훈 - 2016 - repository.hanyang.ac.kr
기존의 알려진 Limaprost 합성법을 분석하여 전체 수율에 가장 큰 영향을 미치는 화합물로 (1S,2R,3S,4R)-2-[(Z)-5-(benzyloxy)pent-2-en-1-yl]-3-{[(tert-butyldimethylsilyl)-oxy]methyl}-4-[(…
Number of citations: 0 repository.hanyang.ac.kr

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